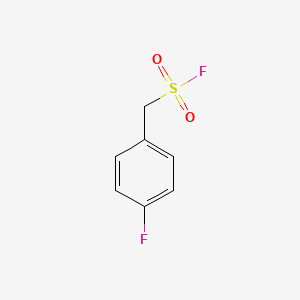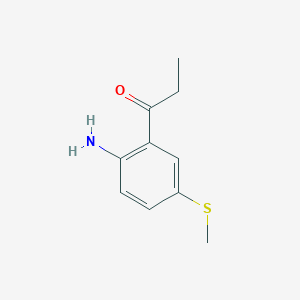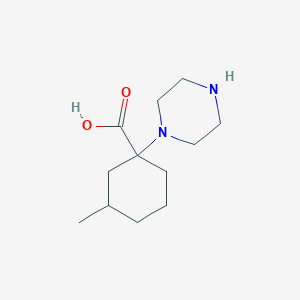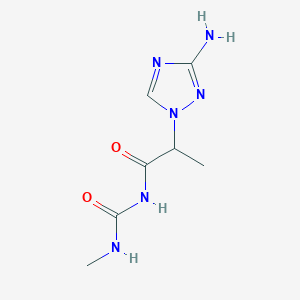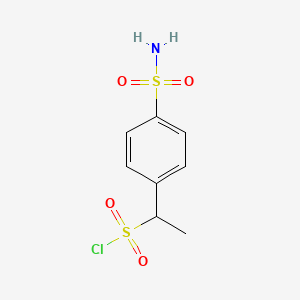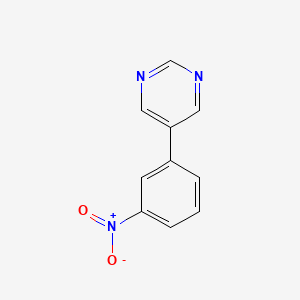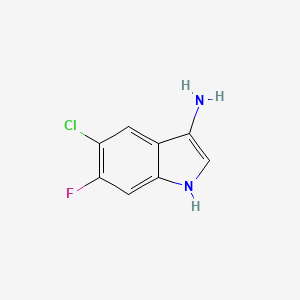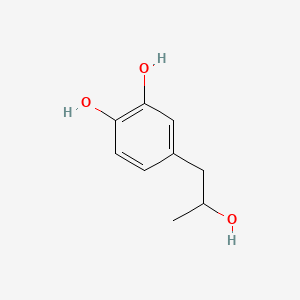
1-Methylprop-2-ynylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylprop-2-ynylcyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclobutane ring with a 1-methylprop-2-ynyl substituent. The molecular formula of this compound is C8H12, and it has a molecular weight of 108.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1-Methylprop-2-ynylcyclobutane can be synthesized through various synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This reaction is carried out at room temperature with vigorous stirring for several hours. The organic layer is then separated, washed, and dried to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of phase-transfer catalysis and appropriate solvents ensures high yields and purity of the compound.
化学反应分析
Types of Reactions
1-Methylprop-2-ynylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds and other substituted derivatives.
科学研究应用
1-Methylprop-2-ynylcyclobutane has various scientific research applications, including:
Chemistry: Used as a synthon in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methylprop-2-ynylcyclobutane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular signaling and biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-Methylprop-2-ynylcyclobutane can be compared with other similar compounds, such as:
Cyclopropane: A smaller cycloalkane with three carbon atoms in the ring.
Cyclobutane: A cycloalkane with four carbon atoms in the ring, similar to the parent structure of this compound.
Cyclopentane: A cycloalkane with five carbon atoms in the ring.
Cyclohexane: A cycloalkane with six carbon atoms in the ring.
The uniqueness of this compound lies in its specific substituent (1-methylprop-2-ynyl group) attached to the cyclobutane ring, which imparts distinct chemical and physical properties compared to other cycloalkanes.
属性
分子式 |
C8H12 |
|---|---|
分子量 |
108.18 g/mol |
IUPAC 名称 |
but-3-yn-2-ylcyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7(2)8-5-4-6-8/h1,7-8H,4-6H2,2H3 |
InChI 键 |
ZQLDQYYSFFABBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C#C)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
